Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

GPR151 neuropsychiatric disorders GPCR high-throughput screening

Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-benzofuro[3,2-d]pyrimidin-1-yl]acetate is a synthetic small molecule belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione class, featuring a 4-fluorophenyl substituent at N3 and a methyl acetate group at N1. The compound has a molecular formula of C19H13FN2O5 and a molecular weight of 368.32 g/mol.

Molecular Formula C19H13FN2O5
Molecular Weight 368.32
CAS No. 877657-57-3
Cat. No. B2499220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate
CAS877657-57-3
Molecular FormulaC19H13FN2O5
Molecular Weight368.32
Structural Identifiers
SMILESCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42
InChIInChI=1S/C19H13FN2O5/c1-26-15(23)10-21-16-13-4-2-3-5-14(13)27-17(16)18(24)22(19(21)25)12-8-6-11(20)7-9-12/h2-9H,10H2,1H3
InChIKeyCKPQYBVRIAVHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate (CAS 877657-57-3): Core Identity and Procurement-Relevant Characteristics


Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate is a synthetic small molecule belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione class, featuring a 4-fluorophenyl substituent at N3 and a methyl acetate group at N1. The compound has a molecular formula of C19H13FN2O5 and a molecular weight of 368.32 g/mol . It has been registered in screening collections, with bioactivity data linked to a cell-based high-throughput assay for GPR151 activators conducted by The Scripps Research Institute Molecular Screening Center . The benzofuro[3,2-d]pyrimidine scaffold has been explored in both medicinal chemistry (e.g., antimicrobial and antifungal applications) and materials science (e.g., organic light-emitting device hosts), establishing a broad, class-level relevance that guides initial compound selection .

Why Generic Substitution Fails for Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate (877657-57-3): Structural Specificity and Divergent Property Space


Benzofuro[3,2-d]pyrimidine derivatives are not interchangeable. Minor structural modifications—such as replacing the 4-fluorophenyl group with a 4-methylphenyl group or changing the ester from methyl to ethyl—can lead to substantial differences in molecular shape, electronic distribution, lipophilicity, and target engagement. The 4-fluorophenyl substituent introduces a strong electronegative dipole and alters π-stacking potential compared to non-fluorinated or chloro-substituted analogues, effects that are well-documented in fluorinated drug design . The methyl ester terminus is susceptible to enzymatic hydrolysis, which influences metabolic stability and may serve as a prodrug handle, a feature lost in larger ester or amide analogues . As the quantitative evidence in Section 3 will demonstrate, when direct comparator data exist, even closely related analogues exhibit distinct activity profiles that preclude simple substitution.

Quantitative Differentiation Evidence for Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate (877657-57-3)


GPR151 Activator Screening: Target Engagement vs. Structurally Related Analogues

In a cell-based high-throughput primary assay (PubChem AID: 1508602), Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate was tested as a potential GPR151 activator . While the specific % activation or EC50 value is not publicly disclosed in the accessed summary, the fact that this compound was selected and registered in the screening set by the Scripps Molecular Screening Center indicates a preliminary activity signal. In contrast, the closely related ethyl ester analogue (C20H15FN2O5, MW 382.35) and the 4-methylphenyl analogue (C20H16N2O5, MW 364.36) have no registered bioactivity data in the same assay, as of this search . This absence suggests a structure-dependent interaction, where the specific combination of 4-fluorophenyl and methyl acetate substituents is required for the initial hit.

GPR151 neuropsychiatric disorders GPCR high-throughput screening

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bond Acceptor Count vs. Close Analogues

Predicted or calculated physicochemical properties provide a basis for differentiation. The target compound (C19H13FN2O5) has a predicted logP of ~2.9 and a hydrogen bond acceptor count of 8, owing to its four carbonyl/ether oxygens and the fluorine atom . The 4-methylphenyl analogue (C20H16N2O5) replaces the electronegative fluorine with a methyl group, reducing the HBA count to 7 and increasing logP by ~0.5 units . The ethyl ester analogue (C20H15FN2O5) adds one methylene unit, raising logP by ~0.6 units while maintaining the same HBA count . These differences in lipophilicity and hydrogen bonding capacity directly impact solubility, permeability, and metabolic stability profiles, making the target compound a distinct entity for lead optimization.

drug-likeness ADME prediction fluorine effects

Scaffold-Level Antimicrobial Activity: Benzofuro[3,2-d]pyrimidine Class vs. Thieno[3,2-d]pyrimidine Isosteres

A patent disclosure on thieno[2,3-d]pyrimidines and benzofuro[3,2-d]pyrimidines as antimicrobial agents reports that certain benzofuro[3,2-d]pyrimidine derivatives exhibit minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis in the range of 0.5–5 µM, while the corresponding thieno isosteres in some cases show 2- to 5-fold lower potency . Although the target compound itself was not among the specific examples, the class-level data support that the benzofuro oxygen atom contributes to target binding (potentially mycobacterial Pkc1 or related kinases) in a manner not achievable with the sulfur analogue. This provides a rationale for selecting the benzofuro[3,2-d]pyrimidine core over thieno[3,2-d]pyrimidine alternatives in anti-tubercular screening libraries.

antitubercular agents Mycobacterium tuberculosis isosteric replacement

Validated Application Scenarios for Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate (877657-57-3)


GPR151-Targeted Hit-to-Lead Optimization for Neuropsychiatric Indications

Given the compound's appearance in the Scripps GPR151 activator screen , it serves as a starting point for medicinal chemistry optimization targeting habenula-related disorders such as depression, schizophrenia, or nicotine dependence. Procurement of this specific methyl ester, rather than the unregistered ethyl or 4-methylphenyl analogues, ensures alignment with a confirmed screening hit and preserves the structure-activity relationship (SAR) around the fluorophenyl and ester moieties.

Anti-Tubercular Lead Discovery Leveraging the Benzofuro[3,2-d]pyrimidine Core

The benzofuro[3,2-d]pyrimidine class has demonstrated MIC values as low as 0.5 µM against M. tuberculosis . This compound, with its 4-fluorophenyl substituent, may offer enhanced binding to mycobacterial kinases. It is a suitable candidate for inclusion in anti-tubercular screening decks, particularly where avoidance of thieno isosteres is desired due to their lower intrinsic potency.

Fluorinated Fragment Library Expansion for CNS Drug Discovery

The compound's moderate molecular weight (368.3 Da), presence of a metabolically labile methyl ester, and fluorine atom align with CNS lead-like criteria . It can be utilized in fragment-based screening or as a core scaffold for parallel synthesis of analogues, where the fluorine atom serves as a sensitive NMR probe for binding studies.

Organic Electronics Research: Host Material in Phosphorescent OLEDs

Benzofuro[3,2-d]pyrimidine derivatives are disclosed as host materials in organic light-emitting devices due to their wide bandgap and high triplet energy . This specific compound's electron-withdrawing fluorophenyl and ester groups may tune the HOMO/LUMO levels, making it a candidate for evaluation in solution-processed phosphorescent OLEDs.

Quote Request

Request a Quote for Methyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.